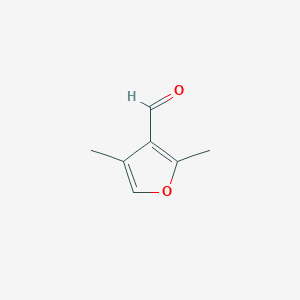

2,4-Dimethylfuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylfuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-4-9-6(2)7(5)3-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSAYHDYMMHZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617138 | |

| Record name | 2,4-Dimethylfuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75002-34-5 | |

| Record name | 2,4-Dimethylfuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethylfuran 3 Carbaldehyde and Analogous Furanic Aldehydes

Direct Synthesis Approaches to Furan (B31954) Carbaldehydes

Direct synthetic methods involve the introduction of a formyl group onto a pre-existing furan ring or the modification of a substituent to generate the aldehyde functionality.

Vilsmeier-Haack Reaction Conditions and Mechanistic Studies

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgtcichemicals.com

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution reaction with the electron-rich furan ring. wikipedia.org The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. wikipedia.org The reaction is generally effective for aromatic compounds bearing electron-donating groups, which is consistent with the electron-rich nature of the furan ring. chemistrysteps.com

Table 1: Vilsmeier-Haack Reaction Overview

| Component | Role |

| Substituted Furan | Electron-rich aromatic substrate |

| N,N-Dimethylformamide (DMF) | Source of the formyl group |

| Phosphorus Oxychloride (POCl₃) | Activating agent for DMF |

| Vilsmeier Reagent | Electrophilic formylating species |

| Hydrolysis | Converts iminium salt to aldehyde |

Decarboxylation Pathways Leading to Aldehyde Formation

Decarboxylation of a carboxylic acid to an aldehyde is not a direct transformation but can be achieved through multi-step sequences. Typically, the carboxylic acid is first reduced to the corresponding primary alcohol, which is then oxidized to the aldehyde.

However, the direct decarboxylation of heteroaromatic carboxylic acids can be a viable route to the corresponding unsubstituted heterocycle. organic-chemistry.org The ease of decarboxylation is often related to the stability of the intermediate formed after the loss of carbon dioxide. For furan-2-carboxylic acids, decarboxylation can be achieved under certain conditions. libretexts.orgyoutube.comkhanacademy.org A patent describes the synthesis of 2,5-dimethylfuran-3,4-dicarboxylic acid and its subsequent partial decarboxylation to ethyl 2,5-dimethylfuran-3-carboxylate, highlighting the feasibility of selective decarboxylation on a polysubstituted furan ring. google.com To obtain 2,4-dimethylfuran-3-carbaldehyde from a corresponding carboxylic acid precursor, a reductive decarboxylation or a sequence involving reduction and subsequent oxidation would be necessary.

Oxidative Transformations of Precursor Amines to 2,4-Dimethylfuran-3-carbaldehyde

The oxidation of a primary amine or a related nitrogen-containing functional group can be a viable method for the synthesis of aldehydes. For the synthesis of 2,4-dimethylfuran-3-carbaldehyde, a potential precursor would be (2,4-dimethylfuran-3-yl)methanamine (B1438977). The oxidation of such a primary amine to the corresponding aldehyde can be achieved using various reagents. While specific examples for the oxidation of (2,4-dimethylfuran-3-yl)methanamine were not found, general methods for the oxidation of primary amines to aldehydes are well-established in organic synthesis. These methods often involve reagents like manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

Indirect Synthesis and Derivatization Strategies for Furan Systems

Indirect methods focus on constructing the furan ring with the desired substituents already in place or in a form that can be easily converted to the target aldehyde.

Furan Ring Construction Methodologies

Several classic and modern methods exist for the synthesis of substituted furans. organic-chemistry.org Two of the most prominent are the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Paal-Knorr synthesis is a widely used method for preparing substituted furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal that dehydrates to form the furan ring. wikipedia.org This method is highly versatile for producing a wide range of substituted furans. researchgate.netunisi.it

The Feist-Benary synthesis provides a route to substituted furans through the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgambeed.comyoutube.com The reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution. wikipedia.org A notable example that underscores the utility of this method for preparing precursors to 2,4-dimethylfuran-3-carbaldehyde is the synthesis of 3-acetyl-2,4-dimethylfuran. This compound can be prepared by the reaction of an α-haloketone with a β-diketone. wikipedia.org The resulting acetyl group at the 3-position could then potentially be converted to the desired carbaldehyde through various established transformations.

Table 2: Key Furan Ring Synthesis Methodologies

| Synthesis Method | Starting Materials | Key Features | Relevance to 2,4-Dimethylfuran-3-carbaldehyde |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization and dehydration. wikipedia.orgorganic-chemistry.org | Can be used to construct a furan ring with the necessary substitution pattern for subsequent conversion to the aldehyde. |

| Feist-Benary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base-catalyzed condensation and cyclization. wikipedia.orgambeed.com | Directly applicable to the synthesis of precursors like 3-acetyl-2,4-dimethylfuran. wikipedia.org |

Pauson-Khand Reaction in Furan Derivative Synthesis

The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition, is a well-established method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgorganic-chemistry.org While its primary application is in the formation of five-membered carbocycles, its principles can be adapted for the synthesis of highly substituted cyclic systems. uwindsor.ca The reaction mechanism is thought to proceed through the initial formation of a hexacarbonylcobalt(0)-alkyne complex, followed by alkene coordination, insertion to form a cobaltacycle, CO insertion, and finally reductive elimination to yield the cyclopentenone. uwindsor.ca The intramolecular version of this reaction is particularly useful for creating fused bicyclic systems with high diastereoselectivity. wikipedia.org Although not a direct route to furans, the cyclopentenone products can serve as versatile precursors for further transformations into furan derivatives. The reaction's scope has been expanded to include various transition metals like rhodium and ruthenium, and the use of chiral auxiliaries can induce enantioselectivity. wikipedia.orgacs.orgtib.eu

Formation from α-Haloketones via Dehalogenation and Cyclization Processes

α-Haloketones are highly reactive and versatile building blocks in the synthesis of heterocyclic compounds, including furans. nih.gov Their reactivity stems from the electron-withdrawing effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack. nih.gov

A common strategy involves the reaction of α-haloketones with a variety of nucleophiles. For instance, the Fiest-Benary furan synthesis utilizes the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. pharmaguideline.com This reaction proceeds through the initial formation of a β-ketoester or β-diketone, which then undergoes cyclization and dehydration to afford the furan ring.

Another approach involves the reaction of α-haloketones with enolates or their equivalents. Titanium enolates, generated in situ from ketones, can react with α-chloroketones in a domino cross-coupling/cyclodehydration sequence to produce furan derivatives. organic-chemistry.org Similarly, the addition of lithium acetylides to α-haloketones can generate propargylic alkoxides, which can then be cyclized to form furans. organic-chemistry.org

| Reactants | Reagents/Conditions | Product | Reference |

| α-Haloketone, β-Dicarbonyl Compound | Ammonia or Pyridine | Substituted Furan | pharmaguideline.com |

| Ketone, α-Chloroketone | Titanium Tetraisopropoxide | Furan Derivative | organic-chemistry.org |

| α-Haloketone, Lithium Acetylide | - | Propargylic Alkoxide (Furan precursor) | organic-chemistry.org |

Aldol (B89426) Condensation Routes Involving Diketones or Ketoaldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be effectively utilized in the synthesis of furans, particularly through the Paal-Knorr synthesis. wikipedia.org This classic method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a furan ring. pharmaguideline.comwikipedia.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration of the resulting hemiacetal. wikipedia.org

The aldol condensation of furfural (B47365) with ketones like cyclopentanone, catalyzed by solid bases, is another relevant route. researchgate.net This reaction can be a key step in the production of biofuel precursors. The reaction of furfural with various ketones has been studied, with the rate and selectivity being influenced by the structure of the ketone. osti.gov

Furthermore, multicomponent reactions involving Knoevenagel condensation followed by Michael-type additions can lead to highly functionalized systems that can be precursors to furanones. nih.gov For example, the reaction of salicylaldehyde, malononitrile (B47326), and butenolides can proceed through a tandem Knoevenagel/Pinner/vinylogous Michael condensation to form complex chromene systems containing a furanone moiety. rsc.org

| Starting Materials | Key Reaction | Product Type | Reference |

| 1,4-Diketone | Acid-catalyzed cyclization/dehydration | Furan | pharmaguideline.comwikipedia.org |

| Furfural, Ketone | Solid base-catalyzed aldol condensation | Furan-based fuel precursor | researchgate.netosti.gov |

| Salicylaldehyde, Malononitrile, Butenolide | Tandem Knoevenagel/Pinner/vinylogous Michael condensation | Chromene with furanone moiety | rsc.org |

Palladium-Catalyzed Cyclization and Related Transformations

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted furans. acs.org These methods often involve the cyclization of functionalized precursors, offering high efficiency and selectivity.

One notable strategy is the palladium-catalyzed cyclization of acetylenic ketones, which provides a direct route to substituted furans. acs.org Palladium catalysts can also facilitate domino processes, such as cyclization/Heck or cyclization/conjugate-addition sequences, to construct polysubstituted furans from appropriately designed starting materials. sigmaaldrich.com

More recent developments include palladium-catalyzed C-H activation/alkene insertion/annulation reactions. rsc.orgrsc.org This approach allows for the synthesis of furans from cyclic 1,3-diketones and various alkenes, demonstrating excellent regioselectivity and functional group tolerance. rsc.orgrsc.org

| Precursor Type | Catalytic Process | Product | Reference |

| Acetylenic Ketones | Palladium-catalyzed cyclization | Substituted Furan | acs.org |

| Functionalized Precursors | Palladium-catalyzed cyclization/Heck or cyclization/conjugate-addition | Polysubstituted Furan | sigmaaldrich.com |

| Cyclic 1,3-Diketones, Alkenes | Palladium-catalyzed C-H activation/alkene insertion/annulation | Furan | rsc.orgrsc.org |

Sulfone-Based Strategies for 2,4-Disubstituted Furan Derivatives

A flexible and effective strategy for the synthesis of 2,4-disubstituted furans utilizes a sulfone-based approach. nih.govacs.orgfigshare.comacs.orgresearchgate.net This methodology typically involves the reaction of 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions. nih.govacs.orgfigshare.comacs.org The formation of the furan ring proceeds through a deacetylation step, with the selectivity being dependent on the steric hindrance of the substituents. nih.govacs.orgfigshare.comacs.org

A key feature of this strategy is the ability to further functionalize the furan ring at the 4-position. This is achieved by reacting the sulfonyl carbanion with various electrophiles such as alkyl halides, acyl halides, and aldehydes. nih.govacs.orgfigshare.comacs.org The final step involves the removal of the sulfonyl group through either oxidative or reductive desulfonylation, which can be accomplished using reagents like samarium(II) iodide, to yield the desired 2,4-disubstituted furan in good yields (60-92%). nih.govacs.orgfigshare.comacs.org

| Starting Materials | Key Steps | Product | Yield | Reference |

| 2,3-Dibromo-1-phenylsulfonyl-1-propene, 1,3-Diketones | Reaction under basic conditions, Deacetylation, Functionalization via sulfonyl carbanion, Desulfonylation | 2,4-Disubstituted Furan | 60-92% | nih.govacs.orgfigshare.comacs.org |

Multi-Component Condensation for Functionalized Furanone Systems

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including functionalized furanone systems. researchgate.net These reactions combine three or more starting materials in a single pot to generate a product that incorporates structural elements from each reactant.

One example is the one-pot stereoselective synthesis of 2-amino-4-(2-furanone)-4H-chromene-3-carbonitriles. rsc.orgresearchgate.net This transformation proceeds through the reaction of a salicylaldehyde, malononitrile, and a butenolide via a tandem Knoevenagel/Pinner/vinylogous Michael condensation. rsc.org Another approach involves the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid to form furan-2(5H)-one derivatives containing a 4H-chromen-4-one fragment. researchgate.net These methods highlight the power of MCRs to rapidly build molecular complexity and access diverse heterocyclic scaffolds.

Transformation of Related Furan Derivatives

The synthesis of 2,4-dimethylfuran-3-carbaldehyde can also be achieved through the transformation of other furan derivatives. For instance, the formylation of a pre-existing 2,4-dimethylfuran (B1205762) scaffold is a direct approach. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings like furan. mdpi.com This reaction typically employs a formylating agent generated from N,N-dimethylformamide (DMF) and an activating agent like oxalyl chloride or phosphorus oxychloride. mdpi.com

Another potential route involves the manipulation of functional groups on a substituted furan ring. For example, a furan derivative bearing a carboxylic acid or ester group at the 3-position could be reduced to the corresponding aldehyde.

Furthermore, the Paal-Knorr synthesis can be adapted to produce specific substitution patterns. Starting with a suitably substituted 1,4-diketone, such as 3-formyl-2,5-hexanedione, would theoretically yield 2,4-dimethylfuran-3-carbaldehyde upon acid-catalyzed cyclization. The synthesis of such precursors, for instance from diethyl 2,3-diacetylsuccinate, can be controlled to an extent by reaction conditions. google.comgoogle.com

Hydrolysis of Halogenated Furan Derivatives for Furan-3-carboxaldehyde

The synthesis of furan-3-carboxaldehydes can be achieved through the hydrolysis of corresponding halogenated furan precursors. For instance, 2,5-disubstituted 3-iodofurans are readily prepared under mild conditions. This involves a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, which forms conjugated enyne acetates as intermediates. These intermediates then undergo iodocyclization to yield the 3-iodofuran derivatives. The resulting iodine-containing furans can be further elaborated to introduce the aldehyde functionality, providing a versatile route to various substituted furan-3-carboxaldehydes.

A different approach enables the synthesis of 2,4,5-trisubstituted-3-iodofurans through a formal [3 + 2] cycloaddition. organic-chemistry.org This method utilizes an in situ generated α-oxygenated propargyl anion which reacts with an aldehyde, followed by an intramolecular cyclization mediated by N-iodosuccinimide. organic-chemistry.org This pathway offers access to a diverse range of tetrasubstituted furans, which can subsequently be converted to the desired carboxaldehyde derivatives.

Zeolite-Catalyzed Methyl Group Migration in Furan Isomerization

Zeolites play a crucial role as catalysts in various organic transformations, including the isomerization of furan derivatives. The isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene, a process analogous to methyl group migration in substituted furans, has been extensively studied using zeolite catalysts. nih.gov Zeolites with specific topologies, such as MWW, BEA, and FAU, which possess 12-membered ring channels, have demonstrated superior catalytic activity compared to those with smaller channels like MFI. nih.gov

In the context of furan chemistry, zeolites can facilitate the isomerization of substituted furans through acid-catalyzed pathways. The acidic sites within the zeolite framework can protonate the furan ring, leading to the formation of carbocation intermediates. These intermediates can then undergo rearrangements, including methyl shifts, to yield different isomers. The product distribution is influenced by the zeolite's pore architecture and the reaction conditions. For example, in the isomerization of n-alkanes, the shape selectivity of zeolites dictates the formation of branched isomers. researchgate.net Similarly, in furan isomerization, the choice of zeolite can influence the position of methyl groups on the furan ring.

Computational studies have shown that zeolitic Lewis acids can significantly lower the activation barrier for reactions involving furans, such as the Diels-Alder reaction of furan with methyl acrylate. researchgate.net This highlights the potential of zeolites to catalyze various transformations of furan derivatives, including isomerization reactions that could be tailored to produce specific isomers like 2,4-dimethylfuran.

Carbohydrate-Derived Pathways for Furan Compound Synthesis

Carbohydrates represent a renewable and abundant feedstock for the synthesis of a wide array of valuable chemicals, including furan derivatives. acs.org The conversion of carbohydrates, such as C5 and C6 sugars, into furanic compounds is a cornerstone of green and sustainable chemistry. frontiersin.orgmdpi.com A key intermediate in this process is 5-hydroxymethylfurfural (B1680220) (HMF), which can be produced from the dehydration of fructose (B13574) or glucose. acs.org HMF serves as a versatile platform molecule for the synthesis of various furan derivatives, including 2,5-dimethylfuran (B142691) (DMF). acs.org

The synthesis of furan compounds from carbohydrates often involves multiple catalytic steps. For instance, the conversion of glucose to HMF can be catalyzed by zeolites. frontiersin.org Subsequent hydrodeoxygenation (HDO) of HMF, often over metal-supported catalysts, leads to the formation of DMF. acs.org The reaction pathways can be complex, involving several intermediates.

Recent advancements have explored the use of natural catalysts for the synthesis of functionalized furans from glucose. nih.gov For example, in situ NMR studies have shown that catalysts like MgO, chitosan, and N-Methyl-d-glucamine can promote the formation of furan derivatives from glucose and malononitrile in water. nih.gov These pathways often proceed through dihydrofuran intermediates. nih.gov

The formation of furan-containing compounds can also occur through reactions of carbohydrates with other biomolecules. For example, the reaction of tryptophan with carbohydrates can lead to the formation of the furan-containing β-carboline, flazin, particularly under acidic conditions and upon heating. nih.gov

| Starting Material | Catalyst/Reagents | Product | Reference |

| Glucose | Zeolites | 5-Hydroxymethylfurfural (HMF) | frontiersin.org |

| 5-Hydroxymethylfurfural (HMF) | Metal-supported catalysts | 2,5-Dimethylfuran (DMF) | acs.org |

| Glucose, malononitrile | MgO, chitosan, or N-Methyl-d-glucamine | Functionalized furan derivatives | nih.gov |

| Tryptophan, carbohydrates | Acid, heat | Flazin | nih.gov |

Synthesis of Key Intermediates for 2,4-Dimethylfuran-3-carbaldehyde Derivatization

A crucial step in the derivatization of 2,4-dimethylfuran-3-carbaldehyde often involves the synthesis of key intermediates such as 2,4-dimethylfuran-3-carbonyl chloride. This reactive acyl chloride can be prepared from the corresponding carboxylic acid, 2,4-dimethylfuran-3-carboxylic acid. The chlorination reaction converts the carboxylic acid into the more reactive carbonyl chloride. This transformation is a standard procedure in organic synthesis and can typically be achieved using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 2,4-dimethylfuran-3-carbonyl chloride is a versatile intermediate. Its electrophilic carbonyl carbon readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles. For example, it can react with amines to form amides, with alcohols to form esters, and with thiols to form thioesters. This reactivity makes it a valuable building block for the synthesis of a diverse array of more complex molecules, including potential pharmaceuticals and agrochemicals.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylfuran 3 Carbaldehyde and Its Derivatives

Reactions Involving the Aldehyde Moiety

The aldehyde group in 2,4-dimethylfuran-3-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.

Electrophilic Reactivity of the Carbonyl Group

The carbonyl carbon of the aldehyde group in 2,4-dimethylfuran-3-carbaldehyde possesses an electrophilic character due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity makes it susceptible to attack by various nucleophiles. The presence of the electron-donating 2,4-dimethylfuran (B1205762) ring modulates this reactivity. While the furan (B31954) ring itself is electron-rich, its precise electronic effect on the aldehyde's electrophilicity—whether activating or deactivating compared to a simple aliphatic or aromatic aldehyde—is a subject of detailed mechanistic studies.

In reactions with nucleophiles, the initial step typically involves the formation of a tetrahedral intermediate. For instance, in the presence of primary or secondary amines, this leads to the formation of hemiaminals. nih.gov These intermediates can be unstable and may subsequently dehydrate to form imines (Schiff bases) or enamines. nih.gov The stability of these hemiaminals can be influenced by factors such as the solvent polarity and the electronic nature of the substituents on the nucleophile. nih.govresearchgate.net

Condensation Reactions with Active Methylene (B1212753) Compounds, Amines, and Related Nucleophiles

2,4-Dimethylfuran-3-carbaldehyde is expected to undergo condensation reactions with a variety of nucleophiles, a reactivity pattern common to many aldehydes. These reactions, often catalyzed by acids or bases, lead to the formation of new carbon-carbon and carbon-nitrogen bonds.

A prominent example of such transformations is the Knoevenagel condensation, where the aldehyde reacts with active methylene compounds—compounds possessing a CH₂ group flanked by two electron-withdrawing groups. While specific studies on 2,4-dimethylfuran-3-carbaldehyde are not extensively documented in readily available literature, the reactivity can be inferred from similar heterocyclic aldehydes. For instance, 3-formylchromone readily condenses with active methylene compounds like malonic acid derivatives and 2,4-pentanedione in the presence of catalysts. nih.gov Similarly, furan-2-carbaldehyde derivatives undergo Knoevenagel condensation with active methylene compounds to yield 3-(furan-2-yl)acrylonitrile derivatives. mdpi.com A proposed mechanism for such reactions involves the initial deprotonation of the active methylene compound by a base, followed by nucleophilic attack on the aldehyde's carbonyl carbon. mdpi.com

The following table summarizes representative condensation reactions of aldehydes analogous to 2,4-dimethylfuran-3-carbaldehyde.

| Aldehyde Reactant | Active Methylene Compound/Nucleophile | Catalyst/Conditions | Product Type | Reference |

| 3-Formylchromone | 2,4-Pentanedione | Acetic anhydride (B1165640), Sodium acetate | 3-[(4-oxo-4H-1-benzopyran-3-yl)methylene]-pentanedione | nih.gov |

| 3-Formylchromone | Thiohydantoin | Acetic acid, Piperidine | Condensation product | nih.gov |

| 5-HMF derivatives | Active methylene compounds | Biogenic Calcium/Barium Carbonates | 3-(Furan-2-yl)acrylonitrile derivatives | mdpi.com |

| 4-Fluorobenzaldehyde | β-Ketonitriles, Secondary cyclic amines | Acetonitrile, heat | α-Arylidenenitriles | mdpi.com |

| Substituted Benzaldehydes | 4-Amino-3,5-dimethyl-1,2,4-triazole | Neutral conditions | Stable Hemiaminals/Schiff Bases | nih.govresearchgate.net |

Condensation with amines and their derivatives is another important reaction class. Primary amines react with aldehydes to form imines (Schiff bases), while secondary amines can yield enamines. The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has been shown to produce stable hemiaminals or proceed to form Schiff bases, depending on the reaction conditions and substituents. nih.govresearchgate.net

Oxidation and Reduction Pathways

The aldehyde functional group and the furan ring in 2,4-dimethylfuran-3-carbaldehyde can undergo various oxidation and reduction reactions, leading to a range of valuable chemical intermediates.

Selective Oxidation to Furan Carboxylic Acids

The aldehyde group of furan carbaldehydes can be selectively oxidized to the corresponding carboxylic acid. While direct studies on 2,4-dimethylfuran-3-carbaldehyde are limited, the oxidation of other furan aldehydes is well-established. For example, 2,5-furandiformaldehyde (DFF) can be oxidized to 5-formylfuran-2-carboxylic acid (FFCA) as an intermediate in the synthesis of furan-2,5-dicarboxylic acid (FDCA). mdpi.com Various oxidizing agents and catalytic systems can be employed for this transformation. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or degradation of the furan ring.

Reduction to Corresponding Alcohols and Tetrahydrofuran (B95107) Derivatives

The reduction of the aldehyde group in 2,4-dimethylfuran-3-carbaldehyde would yield the corresponding primary alcohol, (2,4-dimethylfuran-3-yl)methanol. This transformation can typically be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Further reduction, involving both the aldehyde and the furan ring, can lead to tetrahydrofuran derivatives. The catalytic hydrogenation of the furan ring generally requires more forcing conditions, such as high pressure of hydrogen gas and transition metal catalysts (e.g., palladium, platinum, or rhodium). The specific conditions would determine the extent of reduction and the stereochemistry of the resulting tetrahydrofuran derivative.

Oxidative Esterification Processes for Furan Carbaldehydes

Oxidative esterification is a valuable one-pot process that converts an aldehyde directly into an ester. For furan carbaldehydes, this transformation is particularly relevant for the production of biomass-derived chemicals. For instance, the oxidative esterification of 2,5-furandiformaldehyde (DFF) to dimethyl furan-2,5-dicarboxylate (B1257723) (FDMC) has been studied using gold-based catalysts. mdpi.com In this process, the aldehyde is oxidized in the presence of an alcohol (e.g., methanol), which then acts as a nucleophile to form the ester. The reaction mechanism is thought to involve the initial oxidation of the aldehyde to a carboxylic acid intermediate, which then undergoes esterification. mdpi.com This methodology could foreseeably be applied to 2,4-dimethylfuran-3-carbaldehyde to produce the corresponding methyl 2,4-dimethylfuran-3-carboxylate.

The table below outlines the products of oxidative esterification of a related furan carbaldehyde.

| Furan Carbaldehyde | Catalyst | Oxidant/Solvent | Main Product | Reference |

| 2,5-Furandiformaldehyde (DFF) | Au/Mg₃Al-HT | O₂, Methanol (B129727) | Dimethyl Furan-2,5-dicarboxylate (FDMC) | mdpi.com |

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a cornerstone of furan chemistry, providing a powerful method for the synthesis of complex cyclic systems. numberanalytics.com

Diels-Alder Reactions with Various Dienophiles

Furan and its derivatives can function as dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. numberanalytics.com However, the aromatic character of the furan ring leads to a general reluctance to participate in these reactions compared to more reactive dienes like cyclopentadiene. rsc.org The reactivity of the furan ring is highly sensitive to the electronic nature of its substituents. Electron-donating groups tend to increase the reactivity of the furan system, whereas electron-withdrawing groups have the opposite effect. rsc.org

In the case of furan carbaldehydes, such as 2,4-Dimethylfuran-3-carbaldehyde, the electron-withdrawing nature of the formyl group deactivates the furan ring, making it a poor diene for cycloaddition reactions. nih.govtno.nl Consequently, direct Diels-Alder reactions of these compounds with many dienophiles are often thermodynamically unfavorable and result in low yields of the desired cycloadducts. mdpi.comnih.gov Overcoming this inherent low reactivity often requires specific activation strategies or the use of highly reactive dienophiles. nih.govrsc.org

The Diels-Alder reactions of furans are frequently reversible. mdpi.comnih.gov This reversibility, known as the retro-Diels-Alder reaction, is particularly pronounced due to the energy penalty associated with the loss of the furan's aromaticity upon cycloaddition. nih.gov

Table 1: Reactivity of Substituted Furans in Diels-Alder Reactions

| Furan Derivative | Substituent Type | Expected Diels-Alder Reactivity | Reference |

| 2,5-Dimethylfuran (B142691) | Electron-donating | High | tno.nl |

| Furan | Unsubstituted | Moderate | rsc.org |

| Furfural (B47365) (Furan-2-carbaldehyde) | Electron-withdrawing | Low | nih.govrsc.org |

| 2,4-Dimethylfuran-3-carbaldehyde | Mixed (donating and withdrawing) | Moderate to Low (deactivated by formyl group) | N/A |

This table provides a qualitative comparison of reactivity based on general principles of substituent effects on the furan ring in Diels-Alder reactions.

Substrate Activation Strategies (e.g., Hydrazone Formation) for Enhanced Reactivity

To overcome the low reactivity of furan carbaldehydes in Diels-Alder reactions, various substrate activation strategies have been developed. A prominent and effective method is the conversion of the aldehyde functionality into an N,N-dimethyl hydrazone. nih.govtno.nl This transformation is a redox-neutral process that sufficiently activates the furan ring to participate in cycloadditions. nih.gov The formation of the hydrazone from the corresponding furan aldehyde is typically a straightforward process achieved by mixing the aldehyde with N,N-dimethylhydrazine. tno.nl

This activation strategy enables the use of otherwise unreactive formyl furans in the synthesis of aromatic compounds through a tandem Diels-Alder/aromatization sequence. nih.govtno.nl For instance, the N,N-dimethyl hydrazone of furfural has been shown to react with dienophiles like acrylic acid under mild conditions to produce aromatic aldehydes. nih.gov

Other activation methods include the reduction of the aldehyde to an alcohol (e.g., forming furfuryl alcohol) or the conversion to an acetal (B89532). nih.govmdpi.comnih.gov These modifications also increase the electron density of the furan ring, thereby promoting the cycloaddition reaction.

Table 2: Activation Strategies for Furan Carbaldehydes in Diels-Alder Reactions

| Activation Strategy | Resulting Functional Group | Effect on Furan Ring | Reference |

| Hydrazone Formation | N,N-Dimethyl Hydrazone | Increased electron density | nih.govtno.nl |

| Reduction | Alcohol | Increased electron density | mdpi.com |

| Acetalization | Acetal | Increased electron density | nih.gov |

Influence of Kinetic versus Thermodynamic Control in Cycloadditions

The outcome of Diels-Alder reactions involving furan derivatives can often be directed by the reaction conditions, highlighting the principles of kinetic versus thermodynamic control. masterorganicchemistry.comjackwestin.comlibretexts.org In many reversible reactions, the product distribution is determined by either the rate of formation (kinetic control) or the relative stability of the products (thermodynamic control). jackwestin.com

For furan cycloadditions, reactions conducted at lower temperatures are typically under kinetic control, favoring the formation of the product that is formed faster, which is often the endo isomer. masterorganicchemistry.comresearchgate.net As the temperature is increased, the reverse Diels-Alder reaction becomes significant, allowing the system to reach equilibrium. masterorganicchemistry.comlibretexts.org Under these conditions of thermodynamic control, the most stable product, usually the exo isomer, predominates in the reaction mixture. semanticscholar.org The greater stability of the exo product is often attributed to reduced steric hindrance compared to the endo isomer.

The choice between kinetic and thermodynamic conditions can thus be a powerful tool to selectively synthesize a desired diastereomer of the Diels-Alder adduct. libretexts.org For example, the reaction of furan with maleic anhydride at a lower temperature yields the endo product, while heating the reaction mixture can lead to the formation of the more stable exo product. masterorganicchemistry.com

Photochemical Transformations and Rearrangement Mechanisms

Furan derivatives exhibit complex photochemical behavior, undergoing a variety of transformations and rearrangements upon irradiation. netsci-journal.com These reactions can include ring contractions and homolytic cleavage processes, leading to a diverse array of products.

Ring Contraction Mechanisms in Furan Derivatives

Ring contraction reactions involve the conversion of a cyclic system to a smaller ring. wikipedia.org While the photochemical ring expansion of smaller rings to form furan derivatives has been documented, such as the expansion of oxetanes to tetrahydrofurans, the photochemical ring contraction of the furan ring itself is a more complex process. nih.gov In some instances, the irradiation of furan derivatives can lead to isomeric products through intermediates like Dewar furan. netsci-journal.com For example, the direct irradiation of 2,5-dimethylfuran has been reported to yield 2,4-dimethylfuran. netsci-journal.com

A related ring contraction mechanism observed in other cyclic systems is the Wolff rearrangement of cyclic α-diazoketones, which proceeds through a carbenoid intermediate to yield a ring-contracted product. wikipedia.org While not a direct photochemical reaction of the furan ring itself, such mechanisms illustrate the potential for ring contraction in cyclic systems under specific conditions.

Homolytic Cleavage Processes within Furan Carbaldehydes

A significant photochemical pathway for furan carbaldehydes involves the homolytic cleavage of the bond between the furan ring and the carbonyl group. netsci-journal.com Homolytic cleavage is a process where a chemical bond is broken, and each fragment retains one of the originally bonded electrons, leading to the formation of radicals. youtube.com

Upon direct or sensitized irradiation, particularly in the vapor phase, furan-2-carbaldehyde undergoes homolytic cleavage of the C-C bond, resulting in the loss of the formyl group as carbon monoxide. netsci-journal.com This process leads to the formation of furan and other fragmentation products. netsci-journal.com This decarbonylation reaction appears to be a primary photochemical process for furan carbaldehydes. netsci-journal.com

Functionalization of the Furan Ring System of 2,4-Dimethylfuran-3-carbaldehyde and its Derivatives

The reactivity of the furan ring in 2,4-dimethylfuran-3-carbaldehyde is influenced by the electronic effects of its substituents. The two methyl groups at positions 2 and 4 are electron-donating, which generally activates the furan ring towards electrophilic substitution. Conversely, the carbaldehyde group at position 3 is an electron-withdrawing group, which deactivates the ring. The interplay of these opposing electronic effects governs the regioselectivity and feasibility of functionalization reactions on the furan nucleus.

Regioselective Functionalization Studies

While specific studies on the regioselective functionalization of 2,4-dimethylfuran-3-carbaldehyde are not extensively documented in publicly available research, the principles of furan chemistry allow for predictions of its reactivity. The most electron-rich and sterically accessible position on the furan ring is C5, making it the most likely site for electrophilic attack.

In a broader context, the synthesis of polysubstituted furans often involves metal-catalyzed cyclization reactions. For instance, cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls has been shown to be a powerful method for constructing polyfunctionalized furans with high regioselectivity. orientjchem.orgscispace.comorganic-chemistry.orgnih.gov These reactions tolerate a wide range of functional groups, including aldehydes. orientjchem.orgscispace.comorganic-chemistry.orgnih.gov For example, the reaction of formyldiazoacetate with an alkyne can lead to a 2,4-disubstituted furan, where the aldehyde group participates in the cyclization. scispace.com This suggests that the aldehyde group in 2,4-dimethylfuran-3-carbaldehyde could potentially direct or participate in certain metal-catalyzed functionalization reactions.

Another approach to functionalizing furan rings is through directed metalation, where a substituent directs the deprotonation and subsequent reaction with an electrophile to a specific position. However, for 2,4-dimethylfuran-3-carbaldehyde, the presence of acidic protons on the methyl groups could compete with C-H activation on the furan ring.

The following table outlines plausible regioselective functionalization reactions on a generic 2,4-disubstituted-3-formylfuran, based on general principles of furan reactivity.

| Reaction Type | Reagents | Probable Position of Functionalization | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-2,4-dimethylfuran-3-carbaldehyde |

| Nitration | Acetyl nitrate (B79036) | C5 | 2,4-Dimethyl-5-nitrofuran-3-carbaldehyde |

| Vilsmeier-Haack | POCl₃, DMF | C5 | 2,4-Dimethyl-3,5-diformylfuran |

Substituent Elaboration via Carbanion Chemistry

The aldehyde functional group at the C3 position of 2,4-dimethylfuran-3-carbaldehyde is a key site for substituent elaboration through the addition of carbanionic nucleophiles. siue.edu Such reactions allow for the formation of new carbon-carbon bonds and the introduction of a wide variety of side chains.

The general mechanism involves the nucleophilic attack of a carbanion on the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield a secondary alcohol. The reactivity of the aldehyde is influenced by the electron-donating methyl groups on the furan ring, which may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted furan-3-carbaldehyde.

Common carbanionic reagents that could be employed include Grignard reagents, organolithium compounds, and enolates. libretexts.org The choice of carbanion source and reaction conditions would determine the nature of the elaborated substituent.

Below is a table illustrating potential carbanion addition reactions to 2,4-dimethylfuran-3-carbaldehyde.

| Carbanion Source | Reagent Example | Intermediate | Final Product (after workup) |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(2,4-Dimethylfuran-3-yl)ethan-1-olate | 1-(2,4-Dimethylfuran-3-yl)ethan-1-ol |

| Organolithium | n-Butyllithium (n-BuLi) | 1-(2,4-Dimethylfuran-3-yl)pentan-1-olate | 1-(2,4-Dimethylfuran-3-yl)pentan-1-ol |

| Acetylide | Sodium acetylide (HC≡CNa) | 1-(2,4-Dimethylfuran-3-yl)prop-2-yn-1-olate | 1-(2,4-Dimethylfuran-3-yl)prop-2-yn-1-ol |

The resulting secondary alcohols can be further modified, for example, through oxidation to the corresponding ketone or elimination to form an alkene, thus providing a versatile route to a range of derivatives.

Hydroxymethylation Reactions of Furan Aldehydes

Hydroxymethylation, the addition of a hydroxymethyl (-CH₂OH) group, is a valuable transformation in the synthesis of fine chemicals and pharmaceutical intermediates from furan derivatives. While direct hydroxymethylation of 2,4-dimethylfuran-3-carbaldehyde has not been specifically reported, studies on other furan aldehydes, such as furfural, provide insights into potential synthetic routes. researchgate.net

One common method for hydroxymethylation is the reaction with formaldehyde (B43269) in the presence of a base or acid catalyst. For furan aldehydes, the reaction can potentially occur at two sites: the furan ring (electrophilic substitution) or the aldehyde carbonyl (Cannizzaro or Tollens' type reaction).

In the context of ring functionalization, electrophilic hydroxymethylation would be expected to occur at the C5 position, similar to other electrophilic substitutions. This would lead to the formation of 5-(hydroxymethyl)-2,4-dimethylfuran-3-carbaldehyde.

Alternatively, the aldehyde group itself can be a target for hydroxymethylation-related reactions. For example, in the presence of formaldehyde and a strong base, a crossed Cannizzaro reaction could occur, where one aldehyde is reduced and the other is oxidized. However, a more controlled approach would involve the protection of the aldehyde group, followed by hydroxymethylation of the furan ring, and subsequent deprotection.

Research on the hydroxymethylation of furfuryl alcohol to 2,5-dihydroxymethylfuran (DHMF) has shown that zeolites can be effective catalysts. researchgate.net A similar strategy could potentially be adapted for 2,4-dimethylfuran-3-carbaldehyde, although the electronic and steric environment of the substrate would necessitate optimization of the reaction conditions.

The following table summarizes a plausible synthetic route for the hydroxymethylation of the furan ring in 2,4-dimethylfuran-3-carbaldehyde.

| Step | Reaction | Reagents | Intermediate/Product |

| 1. Protection | Acetal formation | Ethylene glycol, p-TsOH | 2-(2,4-Dimethylfuran-3-yl)-1,3-dioxolane |

| 2. Hydroxymethylation | Electrophilic substitution | Formaldehyde, acid catalyst | 2-(5-(Hydroxymethyl)-2,4-dimethylfuran-3-yl)-1,3-dioxolane |

| 3. Deprotection | Acid hydrolysis | Aqueous acid | 5-(Hydroxymethyl)-2,4-dimethylfuran-3-carbaldehyde |

Advanced Spectroscopic and Analytical Characterization Methodologies in Furan Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

For a compound like 2,4-Dimethylfuran-3-carbaldehyde, ¹H-NMR spectroscopy would be used to identify the number and types of hydrogen atoms. One would expect to observe distinct signals for the aldehydic proton, the furan (B31954) ring proton, and the two methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aldehydic proton would appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The furan ring proton would resonate in the aromatic region, and the two methyl groups would appear as sharp singlets in the upfield region.

¹³C-NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in 2,4-Dimethylfuran-3-carbaldehyde would produce a distinct signal. The carbonyl carbon of the aldehyde would be the most downfield signal (around δ 180-200 ppm). The carbons of the furan ring would appear in the aromatic region, and the methyl carbons would be found in the upfield region of the spectrum.

²H-NMR (Deuterium NMR) is less common but can be used in isotopic labeling studies to probe specific sites within a molecule.

Table 1: Predicted ¹H-NMR Chemical Shifts for Furan Derivatives (Note: Data for illustrative purposes based on related structures)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 |

| Furan Ring (C5-H) | 7.0 - 7.5 |

| Methyl (C2-CH₃) | 2.2 - 2.6 |

Table 2: Predicted ¹³C-NMR Chemical Shifts for Furan Derivatives (Note: Data for illustrative purposes based on related structures)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| Furan Ring (C2) | 150 - 160 |

| Furan Ring (C3) | 120 - 130 |

| Furan Ring (C4) | 140 - 150 |

| Furan Ring (C5) | 115 - 125 |

| Methyl (C2-CH₃) | 10 - 15 |

For unambiguous assignment of ¹H and ¹³C signals, especially in more complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. In 2,4-Dimethylfuran-3-carbaldehyde, this could show long-range coupling between the aldehydic proton and the ring proton, or between the methyl protons and the ring proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the furan ring proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.

Isotope labeling, where an atom is replaced by its isotope (e.g., ¹H by ²H, or ¹²C by ¹³C), is a powerful tool for studying reaction mechanisms. For instance, by synthesizing 2,4-Dimethylfuran-3-carbaldehyde with a deuterium-labeled aldehyde group (CHO to CDO), one could track the fate of this specific group through a chemical reaction using ²H-NMR or by observing the disappearance of the aldehyde signal in the ¹H-NMR spectrum. This technique provides definitive evidence for bond-forming and bond-breaking steps.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2,4-Dimethylfuran-3-carbaldehyde (C₇H₈O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (124.14 g/mol ).

Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. Characteristic fragmentation patterns for furan aldehydes often involve the loss of the aldehyde group (CHO, 29 mass units) or a hydrogen atom, leading to prominent fragment ions. Analysis of the fragmentation pattern helps to confirm the structure of the molecule. For example, a peak at m/z 95 could correspond to the loss of the -CHO group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is highly characteristic of the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of 2,4-Dimethylfuran-3-carbaldehyde would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other key absorptions would include C-H stretching from the methyl and furan ring protons (around 2900-3100 cm⁻¹) and C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would also detect these vibrational modes, although the relative intensities of the peaks would differ from the IR spectrum. The C=O stretch is typically a strong band in the Raman spectrum as well. This technique is particularly useful for analyzing symmetric vibrations that may be weak in the IR spectrum.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) : As a volatile compound, 2,4-Dimethylfuran-3-carbaldehyde is well-suited for GC analysis. The compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of components in a mixture. Different GC columns can be used to achieve separation from isomers or other related compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful separation technique that can be used for the analysis and purification of furan derivatives. A solution of the compound is pumped through a column packed with a stationary phase. By choosing the appropriate column and mobile phase, high-resolution separation can be achieved. HPLC is particularly useful for less volatile or thermally sensitive compounds and is widely used for purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of furanic aldehydes, offering robust separation and quantification capabilities. While specific application notes for 2,4-Dimethylfuran-3-carbaldehyde are not extensively detailed in the literature, established methods for analogous furanic compounds provide a strong basis for its analysis. These methods are commonly employed for determining the presence of furanic aldehydes in various matrices, including insulating oils and food products. shimadzu.comasbcnet.org

A typical HPLC setup for the analysis of furan aldehydes involves a reversed-phase column, such as an Ascentis® Express C18, which allows for the separation of compounds based on their hydrophobicity. sigmaaldrich.com The mobile phase is generally a mixture of water and an organic solvent like acetonitrile, run in an isocratic mode. sigmaaldrich.com Detection is most commonly achieved using a UV detector, as the furan ring and carbonyl group provide strong chromophores. sigmaaldrich.com For instance, a mixture of furanic compounds, including 2-furaldehyde and 5-methyl-2-furaldehyde, has been successfully separated and quantified using such a system. shimadzu.com

The following table outlines a representative set of HPLC conditions that could be adapted for the analysis of 2,4-Dimethylfuran-3-carbaldehyde, based on methods for similar furanic compounds.

Table 1: Representative HPLC Parameters for Furan Aldehyde Analysis

| Parameter | Condition |

|---|---|

| Column | Ascentis® Express C18, 5 cm x 3.0 mm I.D., 2.7 µm particles sigmaaldrich.com |

| Mobile Phase | 80:20 Water:Acetonitrile (Isocratic) sigmaaldrich.com |

| Flow Rate | 0.4 mL/min sigmaaldrich.com |

| Column Temperature | 35 °C sigmaaldrich.com |

| Detector | UV at 230 nm sigmaaldrich.com |

| Injection Volume | 1 µL sigmaaldrich.com |

Method validation for such analyses typically demonstrates good linearity with correlation coefficients (R²) of 0.999 or better. shimadzu.com The sensitivity of the method is generally sufficient to meet the requirements of various regulatory standards, with limits of detection (LOD) and quantification (LOQ) in the low µg/L range. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for furan derivatives like 2,4-Dimethylfuran-3-carbaldehyde. This method offers excellent separation efficiency and provides structural information, enabling confident identification of analytes. GC-MS methods have been extensively developed for the analysis of furan and various alkylfurans in complex matrices such as food. nih.govrestek.comgcms.czrestek.com

For the analysis of alkylfurans, a capillary column with a mid-polar stationary phase, such as the Rxi-624Sil MS, is often employed to achieve good separation of isomers. restek.comgcms.czrestek.com The separation of 2,5-dimethylfuran (B142691) and 2-ethylfuran, which are isomeric, highlights the resolving power of these columns. nih.govrestek.com Sample introduction is typically performed using headspace (HS) or headspace solid-phase microextraction (HS-SPME), which are ideal for extracting volatile furans from solid or liquid samples. restek.comgcms.cz

The mass spectrometer is usually operated in electron ionization (EI) mode. restek.comgcms.cz For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be utilized. restek.comshimadzu.com The following table details typical GC-MS conditions used for the analysis of furan and its alkylated derivatives, which would be applicable to 2,4-Dimethylfuran-3-carbaldehyde.

Table 2: Typical GC-MS Parameters for Alkylfuran Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent 7890B GC & 5977B MSD gcms.cz |

| Column | Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm gcms.cz |

| Injection Mode | Split (e.g., 1:10) gcms.cz |

| Injector Temperature | 280 °C gcms.cz |

| Oven Program | 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min) gcms.cz |

| Carrier Gas | Helium at a constant flow of 1.40 mL/min gcms.cz |

| Analyzer | MS (Quadrupole) gcms.cz |

| Acquisition Mode | SIM gcms.cz |

| Ionization Mode | EI (70 eV) gcms.cz |

| Source Temperature | 325 °C gcms.cz |

These methods are validated to ensure they meet performance criteria for recovery, repeatability, and reproducibility. nih.gov

In-situ Monitoring Techniques for Reaction Kinetics and Pathway Elucidation

The study of reaction kinetics and the elucidation of reaction pathways are greatly enhanced by the use of in-situ monitoring techniques. These methods allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching, thus providing a more accurate representation of the reaction dynamics.

For furan chemistry, techniques such as in-situ Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are particularly valuable. For example, the formylation of furans, often achieved through the Vilsmeier-Haack reaction, involves the formation of a Vilsmeier reagent from a substituted formamide (like DMF) and phosphorus oxychloride. organic-chemistry.orgjk-sci.comwikipedia.org This electrophilic species then reacts with the electron-rich furan ring. jk-sci.com The progress of such a reaction, including the formation of the key chloroiminium ion (Vilsmeier reagent) and its subsequent consumption, could be monitored in real-time using spectroscopic methods.

In-situ NMR spectroscopy has been successfully employed to clarify the mechanism and kinetics of the conversion of aldoses into functionalized furans in aqueous solutions. semanticscholar.org By tracking the disappearance of reactant signals and the appearance of product signals over time, detailed kinetic profiles can be constructed. semanticscholar.org This approach allows for the determination of reaction orders and rate constants.

Similarly, infrared spectroscopy is a powerful tool for studying reaction kinetics in both solution and bulk states. mdpi.com For instance, the kinetics of the Diels-Alder reaction between a furan-functionalized polystyrene and a maleimide have been investigated using IR spectroscopy by monitoring the intensity of the characteristic absorption peak of the Diels-Alder adduct over time. mdpi.com This allowed for the calculation of the apparent kinetic coefficient and the Arrhenius activation energy. mdpi.com

Theoretical studies can complement experimental kinetic data to provide a deeper understanding of reaction pathways. For instance, the reaction kinetics of 2-acetylfuran with hydroxyl radicals have been studied theoretically to construct potential energy surfaces and calculate temperature- and pressure-dependent rate constants. nih.govresearchgate.net Such computational approaches can help to identify the most favorable reaction channels, such as OH-addition to the furan ring or H-abstraction from the alkyl substituents. nih.govresearchgate.net

By applying these in-situ monitoring and theoretical techniques to the synthesis of 2,4-Dimethylfuran-3-carbaldehyde, one could gain valuable insights into the reaction mechanism, identify potential intermediates, and optimize reaction conditions for improved yield and selectivity.

Theoretical and Computational Chemistry Studies on Furanic Aldehydes

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of furanic aldehydes. rsc.org These calculations can accurately determine molecular geometries, electronic properties, and reaction energetics. rsc.orgnih.gov

For instance, DFT calculations have been employed to study the electronic properties of various furan (B31954) derivatives. These studies often involve optimizing the molecular geometry and calculating key descriptors of reactivity.

Table 1: Calculated Properties of Furanic Aldehydes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Furan | -6.87 | 1.54 | 0.71 |

| Furfural (B47365) | -7.45 | -1.23 | 3.96 |

This table is illustrative and based on typical values found in computational studies of furanic compounds. Actual values can vary depending on the specific computational method and basis set used.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For many organic molecules, methods like M06-2X with a triple-zeta basis set, such as def2-TZVP, have been shown to provide a good balance between computational cost and accuracy for properties like enthalpies. ornl.gov

Potential Energy Surface (PES) Exploration for Reaction Pathway Mapping

Potential Energy Surface (PES) exploration is a critical computational technique for mapping out the possible pathways of a chemical reaction. libretexts.org By calculating the energy of the system for various arrangements of atoms, a multi-dimensional surface is generated that reveals the most likely routes from reactants to products, including transition states and intermediates. libretexts.org

For furanic aldehydes, PES exploration can elucidate the mechanisms of various transformations, such as thermal decomposition, oxidation, and hydrogenation. For example, studies on the thermal decomposition of related furan derivatives, like 5-methyl-2-ethylfuran, have shown that intramolecular H-transfer reactions can be more favorable than simple bond dissociations. nih.gov H-addition reactions are also significant, with the position of addition influencing the subsequent reaction pathways. researchgate.net

A key aspect of PES exploration is the identification of the minimum energy pathway, which represents the most probable reaction route. libretexts.org This information is crucial for understanding reaction kinetics and for designing catalysts that can selectively promote desired reaction pathways.

Molecular Dynamics Simulations of Furan Transformations

Molecular dynamics (MD) simulations provide a means to study the time evolution of a molecular system, offering insights into the dynamic processes of furan transformations. psu.edunih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model processes like pyrolysis, polymerization, and reactions in condensed phases. psu.edudpi-proceedings.com

Reactive molecular dynamics simulations, using force fields like ReaxFF, have been used to study the pyrolysis of furan-based resins to form carbon-carbon composites. psu.edu These simulations can predict the evolution of molecular structure and material properties during the process. psu.edu Similarly, MD simulations have been applied to understand the kinetics of Diels-Alder reactions involving furan derivatives, which are important for developing self-healing and recyclable polymers. acs.org

The combination of MD simulations with quantum mechanical methods can provide a more accurate description of chemical reactions, particularly for complex systems where bond breaking and formation occur. researchgate.net

Frontier Molecular Orbital (FMO) Theory in Selectivity and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a qualitative model used to predict the reactivity and selectivity of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comufla.br The energy and spatial distribution of these orbitals are key determinants of chemical reactivity. taylorandfrancis.comrsc.org

In the context of furanic aldehydes, FMO theory can be used to understand their behavior in various reactions. For example, in cycloaddition reactions, the relative energies of the HOMO and LUMO of the furanic aldehyde and the other reactant will determine the feasibility and regioselectivity of the reaction.

While FMO theory is a powerful predictive tool, it has limitations, especially for larger and more complex systems where multiple orbitals may be involved in the reaction. nih.govgrafiati.com In such cases, more advanced computational methods may be necessary to accurately predict reactivity. rsc.org

Statistical Calculations (e.g., Microcanonical Metropolis Monte Carlo Method) in Fragmentation Processes

Statistical methods, such as the Microcanonical Metropolis Monte Carlo (M3C) method, are employed to study the fragmentation of excited molecules in the gas phase. acs.org This approach is particularly useful for understanding the dissociation dynamics of molecules following ionization or electronic excitation.

For furan and its derivatives, these calculations can predict the various fragmentation pathways and their relative probabilities at different internal energies. researchgate.net Studies on furan have shown a competition between isomerization, skeletal fragmentation, and H/H2 loss, with the dominant mechanism depending on the energy of the system. researchgate.net The M3C method involves a random sampling of the system's density of states to simulate the statistical fragmentation process. acs.org

These theoretical approaches, when combined with experimental techniques like mass spectrometry, provide a comprehensive picture of the fragmentation dynamics of furanic compounds. researchgate.net

Molecular Modeling and Docking in Compound Design and Interaction Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are widely used in drug discovery and materials science to design new compounds and to study their interactions with biological targets or other molecules.

For furanic aldehydes, molecular modeling can be used to design new derivatives with specific properties. For example, by modifying the substituents on the furan ring, it is possible to tune the electronic and steric properties of the molecule to enhance its reactivity or selectivity in a particular application.

Molecular docking could be used to study the interaction of 2,4-Dimethylfuran-3-carbaldehyde with the active site of an enzyme or a receptor, providing insights into its potential biological activity. These studies can guide the synthesis of new compounds with improved binding affinity and specificity.

Table 2: Compound Names Mentioned in the Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2,4-Dimethylfuran-3-carbaldehyde | 75002-34-5 | C7H8O2 |

| Furan | 110-00-9 | C4H4O |

| Furfural | 98-01-1 | C5H4O2 |

| 5-Methylfurfural | 620-02-0 | C6H6O2 |

| 5-methyl-2-ethylfuran | 54519-35-0 | C7H10O |

| 2,4-Dimethylfuran (B1205762) | 3710-43-8 | C6H8O |

Applications in Advanced Organic Synthesis and Catalysis

Strategic Role as Synthetic Building Blocks for Complex Heterocyclic Architectures

The furan (B31954) nucleus is a common motif in many biologically active natural products and synthetic compounds. 2,4-Dimethylfuran-3-carbaldehyde serves as a crucial starting material for the construction of complex heterocyclic systems. The aldehyde group readily undergoes condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to form α,β-unsaturated systems. wikipedia.orgorganic-chemistry.orgdamascusuniversity.edu.sy These intermediates can then participate in various cyclization reactions to afford fused heterocyclic structures. For instance, the reaction of aldehydes with compounds containing active methylene groups is a key step in the synthesis of various heterocycles. damascusuniversity.edu.sy

Furthermore, multicomponent reactions, which involve the simultaneous combination of three or more reactants in a single step, offer an efficient route to complex molecules. The aldehyde functionality of 2,4-Dimethylfuran-3-carbaldehyde makes it an ideal candidate for such reactions. For example, the Gewald reaction, a multicomponent process for the synthesis of highly substituted 2-aminothiophenes, utilizes an aldehyde or ketone as one of the key components. wikipedia.orgresearchgate.netresearchgate.netumich.eduorganic-chemistry.org This highlights the potential of 2,4-Dimethylfuran-3-carbaldehyde to be employed in the synthesis of thiophene-fused furan derivatives, which are of interest in medicinal and materials chemistry.

Intermediates in the Synthesis of Specialty Chemicals and Agrochemicals

Furan derivatives are known to exhibit a wide range of biological activities and are integral to the synthesis of various specialty chemicals and agrochemicals. google.com For example, certain furan-containing compounds have applications as wood preservatives, sterilants, and mycobactericides. google.com The reactivity of the aldehyde group in 2,4-Dimethylfuran-3-carbaldehyde allows for its conversion into other functional groups, such as carboxylic acids, alcohols, and imines. These transformations pave the way for the synthesis of a diverse array of derivatives with potential applications in these specialized fields. The catalytic hydrogenation of amides, which can be derived from the corresponding carboxylic acids, is a significant process for producing amines that are prevalent in pharmaceuticals and agrochemicals. nih.gov

Precursors for Polymer Development and Monomer Derivatization for Bio-based Materials

The growing demand for sustainable and bio-based materials has spurred research into the use of renewable resources for polymer production. Furan-based compounds, derivable from biomass, are attractive candidates for the development of green polymers. While much of the focus has been on derivatives like 2,5-furandicarboxylic acid (FDCA), the potential of other furanic aldehydes, such as 2,4-Dimethylfuran-3-carbaldehyde, is being explored. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing difunctional monomers suitable for polymerization reactions like polyesterification. The structural variations offered by different furan isomers can significantly influence the properties of the resulting polymers.

Reaction Kinetics and Detailed Mechanistic Elucidation

Quantitative Kinetic Investigations of Furanic Aldehyde Reactions

Quantitative kinetic studies are crucial for understanding the reactivity of furanic aldehydes under various conditions. Research has provided rate coefficients for reactions involving atmospheric oxidants and acid-catalyzed hydrolysis.

Kinetic studies on the gas-phase reactions of chlorine atoms with a series of furan (B31954) aldehydes were conducted at 298 ± 2 K. The results showed that these reactions are very fast, with rate coefficients in the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. For instance, the rate coefficient for 3-furaldehyde (B129913) was determined to be (3.15 ± 0.27) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ researchgate.net. The high reaction rates suggest that the addition of the chlorine atom to the furan ring's double bonds is a primary reaction channel, alongside the abstraction of the aldehydic hydrogen researchgate.net.

The acid-catalyzed hydrolysis of furan and its derivatives, such as 2,5-dimethylfuran (B142691), has also been investigated. The kinetics of the hydrolysis in aqueous perchloric acid at 25°C revealed that the reaction is first-order, and the logarithm of the rate constant is linearly dependent on Hammett's acidity function (H₀) researchgate.net. This indicates a mechanism where the rate-limiting step involves a proton transfer researchgate.net.

Furthermore, the kinetics of reactions with other atmospheric oxidants like hydroxyl (OH) and nitrate (B79036) (NO₃) radicals have been determined for various furans. For 3-methylfuran, the rate coefficients for its reaction with OH and NO₃ radicals at room temperature were found to be (1.13 ± 0.22) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ and (1.26 ± 0.18) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively researchgate.net. The reaction of OH radicals with furan and its alkylated derivatives like 2-methylfuran (B129897) and 2,5-dimethylfuran is dominated by the addition of OH to the furan ring, especially at temperatures relevant to atmospheric conditions whiterose.ac.uk.

Computational chemistry has been employed to determine quantitative rate constants for the reactions of hydroperoxyl radicals (HO₂) with aldehydes like formaldehyde (B43269) (HCHO), acetaldehyde (B116499) (CH₃CHO), and trifluoroacetaldehyde (B10831) (CF₃CHO) researchgate.netnih.gov. These studies highlight the importance of factors like anharmonicity and pressure dependence in accurately predicting reaction kinetics researchgate.netnih.gov.

| Furanic Compound | Rate Coefficient (k) in 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ |

|---|---|

| 2-Furaldehyde | 2.61 ± 0.27 |

| 3-Furaldehyde | 3.15 ± 0.27 |

| 5-Methyl-2-furaldehyde | 4.0 ± 0.5 |

Determination of Reaction Rates and Optimization Strategies

The determination of reaction rates is intrinsically linked to the development of optimization strategies for chemical processes involving furanic aldehydes. By understanding the kinetics, reaction conditions can be tailored to maximize yields and selectivity.

For instance, in the synthesis of furan derivatives, optimization of parameters such as reaction time, solvent, and substrate amounts is critical. Microwave-assisted synthesis has been shown to be an effective method for producing ester and amide derivatives of furan-2-carboxylic acid under mild conditions, with optimization leading to good or very good yields researchgate.net.

In the context of biofuel production, upgrading biomass-derived furanic compounds like furfural (B47365) is a key area of research. Aldol (B89426) condensation is a common strategy to increase the carbon chain length of these molecules researchgate.net. Studies on the aldol condensation of furfural with ketones over solid-base catalysts have determined specific reaction rates for various catalysts osti.gov. For example, CaO/MgAl₂O₄ was found to be a highly active catalyst for the reaction of furfural with acetone (B3395972) osti.gov. However, optimization is complex, as competing reactions like the Cannizzaro reaction can lead to catalyst deactivation and reduce selectivity towards the desired aldol products osti.gov.

Protection strategies for the functional groups in furanic compounds represent another important optimization approach. For example, the aldehyde group in 5-hydroxymethylfurfural (B1680220) (5-HMF) can be protected as an acetal (B89532), allowing for selective reactions on other parts of the molecule. The protection and subsequent deprotection steps need to be efficient and utilize green chemistry principles to be viable for large-scale applications acs.org. Optimization of the deprotection step, which is a reversible reaction, can be achieved by adjusting the pH, catalyst strength, or by removing one of the products to shift the equilibrium acs.org.

| Reactant | Oxidant | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

|---|---|---|

| Furan | OH | (3.34 ± 0.48) x 10⁻¹¹ |

| 2-Methylfuran | OH | (1.91 ± 0.32) x 10⁻¹¹ |

| 3-Methylfuran | OH | (1.13 ± 0.22) x 10⁻¹⁰ |

| 2,5-Dimethylfuran | OH | (5.82 ± 1.21) x 10⁻¹¹ |

| 3-Methylfuran | NO₃ | (1.26 ± 0.18) x 10⁻¹¹ |

| 2,5-Dimethylfuran | O₃ | (3.3 ± 1.0) x 10⁻¹⁶ |

Elucidation of Detailed Mechanistic Pathways for Complex Transformations

Understanding the detailed mechanistic pathways is key to explaining product formation and developing more efficient synthetic routes. The reactions of furanic aldehydes can proceed through various mechanisms depending on the reagents and conditions.

The acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran is proposed to proceed via a slow proton transfer to the α-carbon of the furan ring, which is the rate-determining step researchgate.net. This is followed by the opening of the furan ring researchgate.net. Computational studies support this, indicating that protonation at the α-carbon is energetically more favorable than at the β-carbon researchgate.net.

In the context of atmospheric chemistry, the oxidation of furans follows complex pathways. For 2,5-dimethylfuran, ozonolysis is initiated by the addition of ozone to the double bonds of the furan ring, leading to the formation of primary ozonides that subsequently decompose to form a variety of products, including formaldehyde, methylglyoxal, and acetic anhydride (B1165640) rsc.org. The reaction with OH radicals is dominated by the addition of the radical to the furan ring, although abstraction of a hydrogen atom from the alkyl groups can also occur researchgate.netwhiterose.ac.uk.

The formation of furan itself from the degradation of monosaccharides involves multiple steps, including aldol condensation, cyclization, and dehydration nih.gov. Similarly, the thermal decomposition (pyrolysis) of furfural involves ring-opening and isomerization to form α-pyrone as a dominant pathway dlr.de.